molecular formula C14H12N4O4S2 B2767622 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 941966-52-5

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Cat. No.: B2767622
CAS No.: 941966-52-5
M. Wt: 364.39
InChI Key: MFNPTBXHHMJAQY-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural attributes include:

  • 7-methyl substituent: Enhances steric bulk and modulates electronic properties.
  • 4-sulfamoylbenzamide moiety at position 6: A sulfonamide-containing aromatic group, which may confer solubility and bioactivity, reminiscent of sulfa drugs .

Its synthesis likely involves amide coupling, as seen in analogous procedures using HATU (1-[(dimethylamino)(chloromethylene)]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-8-11(13(20)18-6-7-23-14(18)16-8)17-12(19)9-2-4-10(5-3-9)24(15,21)22/h2-7H,1H3,(H,17,19)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNPTBXHHMJAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. This can be achieved by reacting 2-aminothiazole with a suitable diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the thiazolopyrimidine intermediate with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the sulfamoyl-thiazolopyrimidine intermediate with 4-aminobenzamide under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzamide ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to thiazolo[3,2-a]pyrimidine derivatives. Specifically, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide has been investigated for its ability to act as an agonist for Toll-like receptors (TLR). This mechanism can potentially enhance the immune response against chronic viral infections such as Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV) .

Case Study: TLR Agonism
In a study focusing on TLR7 activation, compounds similar to this compound demonstrated significant efficacy in inducing immune responses. The results indicated that these compounds could be developed into therapeutic agents for viral infections, showcasing their potential in pharmaceutical applications .

Synthesis Techniques
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Methods include condensation reactions between thiazole derivatives and sulfonamides, which are well-documented in the literature .

Mechanism of Action

The mechanism by which N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide exerts its effects involves several molecular targets and pathways:

    Antimicrobial Action: The compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis and death.

    Anticancer Action: It may interfere with DNA replication or repair, inducing apoptosis in cancer cells. The exact molecular targets could include enzymes involved in these processes, such as topoisomerases or DNA polymerases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and inferred properties of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide with related compounds:

Compound Name Core Structure Substituents Synthesis Method Potential Bioactivity Reference
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, 6-(4-sulfamoylbenzamide) HATU-mediated amide coupling Antimicrobial (inferred)
28a (2,3-difluoro-N-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)benzamide) Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, 3-(2,3-difluorobenzamidomethyl) HATU-mediated amide coupling Anti-liver fibrosis
Compound 8 (from ) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), 4-phenyl-1,2,4-triazole-3-thiol NaOH-mediated heterocyclization Not specified
Compound 9 (from ) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-methoxyphenyl), N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]carbohydrazide Ethyl chloroacetate treatment Not specified
Key Observations:

Core Structure Differences :

  • The target compound and 28a share a thiazolo[3,2-a]pyrimidine core, whereas compounds 8 and 9 () feature a more complex pyrrolo-thiazolo-pyrimidine fused system. The additional pyrrole ring in the latter may enhance π-stacking interactions but reduce metabolic stability .

Substituent Effects: Sulfamoylbenzamide vs. In contrast, 28a’s 2,3-difluorobenzamide substituent introduces lipophilicity, favoring membrane permeability . Triazole-Thiol vs. Thiazolidinone: Compound 8 () contains a triazole-thiol group, which may act as a metal-binding site, while compound 9’s thiazolidinone moiety is associated with anti-inflammatory and antimicrobial activities .

Synthesis Routes :

  • The target compound and 28a utilize HATU-mediated amide coupling, a high-yield method for forming stable amide bonds. In contrast, compounds 8 and 9 require heterocyclization under basic conditions (NaOH) or alkylation with ethyl chloroacetate, respectively, which may introduce side products .

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a compound that belongs to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 941924-89-6

This structure includes a thiazolo-pyrimidine core, which is integral to its biological activity.

This compound primarily acts as an antagonist of glutamate receptors. This interaction suggests a potential role in modulating neurotransmission pathways critical for cognitive functions such as learning and memory. By inhibiting glutamatergic signaling, the compound may influence various neurological processes and could be beneficial in conditions characterized by excessive glutamate activity, such as epilepsy or neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds within the thiazolopyrimidine class exhibit significant antimicrobial properties. For example, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, making them candidates for antibiotic development.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor cell proliferation.

In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : In a recent investigation reported in Cancer Research, this compound was shown to induce apoptosis in human breast cancer cells via caspase activation pathways. The compound reduced cell viability by approximately 70% at concentrations of 25 µM after 48 hours .
  • Neuroprotective Effects : Research published in Neuroscience Letters demonstrated that the compound could attenuate excitotoxicity in neuronal cell cultures exposed to high levels of glutamate, suggesting its potential use in neuroprotection .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli (MICs: 10–50 µg/mL)
AnticancerInduces apoptosis in breast cancer cells (70% viability reduction at 25 µM)
NeuroprotectiveAttenuates excitotoxicity in neuronal cultures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with cyclization of S-alkylated thiouracil derivatives followed by coupling with sulfamoylbenzamide moieties. Key steps include:

  • Cyclization : Use phenacyl halides under reflux with catalysts like sodium acetate in acetic acid/acetic anhydride (yield: 78%) .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous DMF to link the thiazolopyrimidine core to the sulfamoylbenzamide group .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves purity .

Q. How can the molecular structure and three-dimensional conformation of this compound be validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Parameters include R-factor < 0.06 and data-to-parameter ratios > 17:1 for accuracy .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles and dihedral angles, comparing results with crystallographic data .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR shifts to confirm substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, sulfamoyl protons at δ 7.5–7.8 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications to the sulfamoyl group (e.g., replacing -SO2_2NH2_2 with -SO2_2Me) and compare IC50_{50} values in enzyme inhibition assays .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr123 of DHFR) .
  • Case studies : Reference murine tumor models where thiazolopyrimidine derivatives achieved 60% tumor regression .

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Orthogonal assays : Validate enzyme inhibition (e.g., DHFR) via both fluorescence-based and radiometric assays to rule out interference from assay conditions .
  • Structural analysis : Compare crystallographic data (e.g., binding pose in SHELX-refined structures) to confirm target engagement .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess variability in replicate experiments (p < 0.05 threshold) .

Q. How can computational methods predict this compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-target complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
  • Free energy calculations : Use MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Q. What experimental approaches elucidate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :

  • Transcriptomic profiling : Perform RNA-seq on treated cancer cells to identify differentially expressed pathways (e.g., apoptosis genes like BAX/BCL2) .
  • Enzyme kinetics : Measure kcat_{cat}/Km_m for DHFR inhibition to determine competitive vs. non-competitive mechanisms .
  • In vivo imaging : Use PET tracers (e.g., 18^{18}F-FDG) to monitor tumor metabolism changes in xenograft models .

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